

Molecular structure and chemical properties of Leminoprazole

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Compound of Interest

Compound Name: Leminoprazole

Cat. No.: B1674715

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Leminoprazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leminoprazole is a proton pump inhibitor (PPI) belonging to the substituted benzimidazole class of compounds. This document provides an in-depth technical overview of its molecular structure, chemical properties, mechanism of action, and available quantitative data. The information is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Molecular Structure

Leminoprazole is chemically designated as 2-(1H-benzimidazol-2-ylsulfinylmethyl)-N-methyl-N-(2-methylpropyl)aniline.^[1] Its structure features a benzimidazole ring system linked via a methylsulfinyl bridge to a substituted aniline moiety.

Table 1: Molecular Identifiers and Properties

Identifier/Property	Value	Reference
IUPAC Name	2-(1H-benzimidazol-2-ylsulfanylmethyl)-N-methyl-N-(2-methylpropyl)aniline	[1]
Molecular Formula	C19H23N3OS	[1]
Molecular Weight	341.5 g/mol	[1]
SMILES	<chem>CC(C)CN(C)C1=CC=CC=C1CS(=O)C2=NC3=CC=CC=C3N2</chem>	[1]

Chemical Properties

Detailed experimental data on the physicochemical properties of **Leminoprazole** are not widely available in the public domain. The following table summarizes the computed properties available from PubChem.

Table 2: Computed Physicochemical Properties of **Leminoprazole**

Property	Value	Source
XLogP3	3.9	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	6	PubChem
Exact Mass	341.15618354	PubChem
Monoisotopic Mass	341.15618354	PubChem
Topological Polar Surface Area	68.2 Å ²	PubChem
Heavy Atom Count	24	PubChem
Formal Charge	0	PubChem
Complexity	431	PubChem

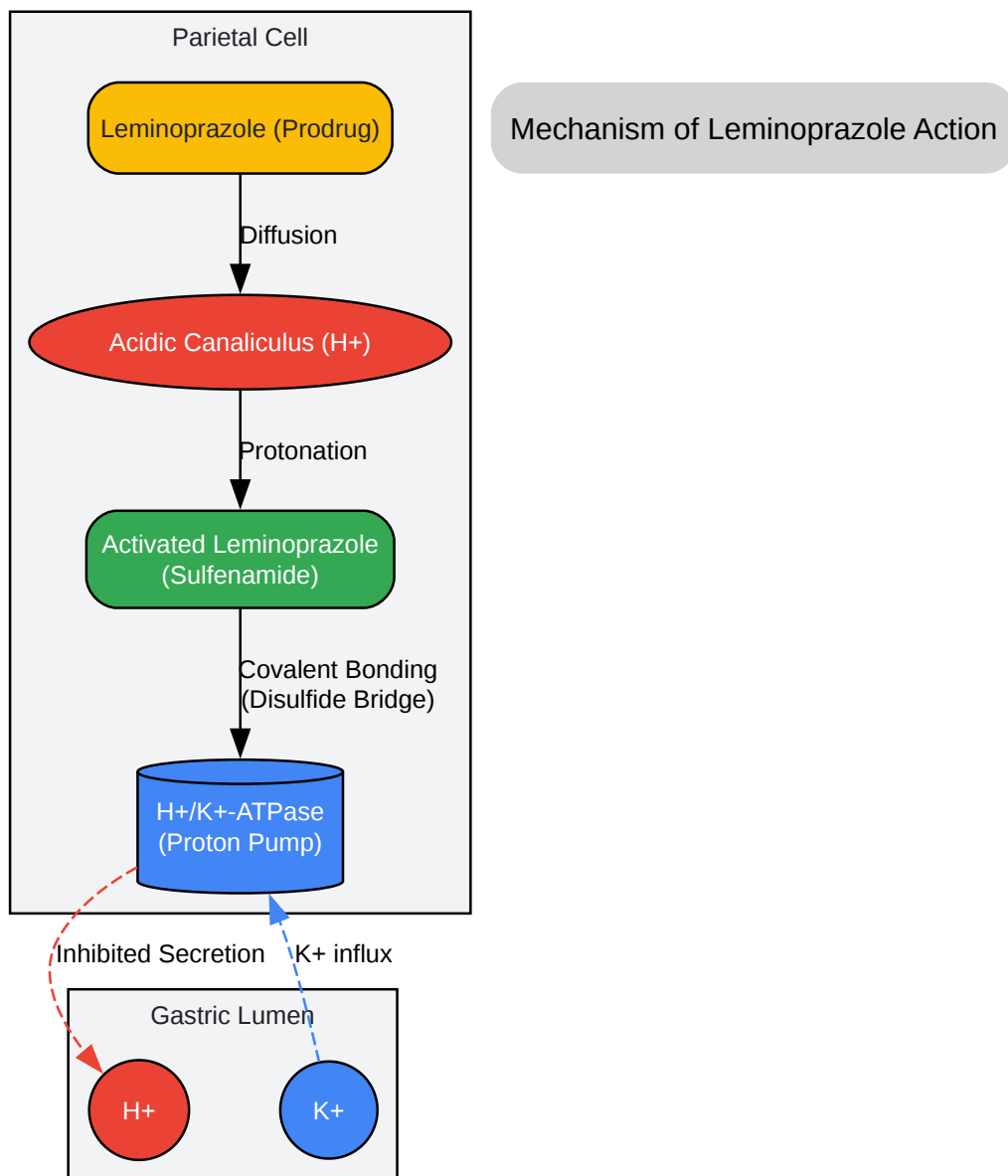
Mechanism of Action

While specific studies detailing the mechanism of action of **Leminoprazole** are limited, as a member of the proton pump inhibitor class, its primary pharmacological effect is the inhibition of the gastric H⁺/K⁺-ATPase (proton pump). This enzyme is responsible for the final step in gastric acid secretion from parietal cells into the stomach lumen.

The proposed mechanism involves the following key steps:

- **Prodrug Activation:** **Leminoprazole** is a prodrug that requires an acidic environment for activation. In the acidic canaliculus of the parietal cell, it undergoes a proton-catalyzed conversion to its active, sulfenamide form.
- **Covalent Inhibition:** The activated sulfenamide form of **Leminoprazole** then forms a covalent disulfide bond with cysteine residues on the extracellular domain of the H⁺/K⁺-ATPase.
- **Inhibition of Acid Secretion:** This irreversible binding inactivates the proton pump, thereby inhibiting the secretion of H⁺ ions and reducing gastric acidity.

Signaling Pathway of Proton Pump Inhibition



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Caption: Proposed mechanism of action for **Leminoprazole**.

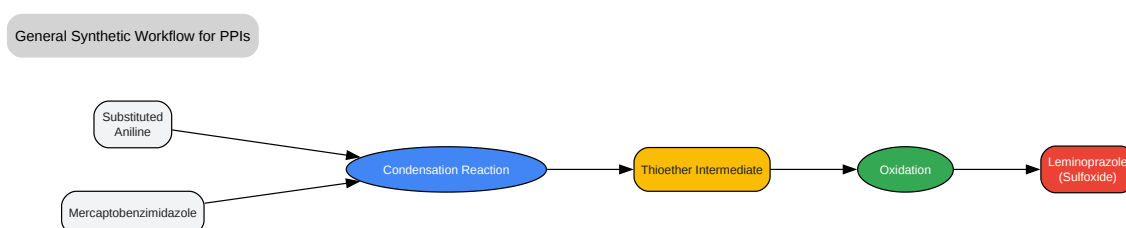
Experimental Protocols

Detailed, publicly available experimental protocols specifically for **Leminoprazole** are scarce. However, general methodologies for the synthesis, purification, and analysis of related proton pump inhibitors can be adapted.

General Synthesis of Substituted Benzimidazole Sulfoxides

The synthesis of **Leminoprazole** would likely follow a convergent synthetic strategy common for this class of compounds.

Workflow for a General PPI Synthesis:



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Caption: A generalized synthetic workflow for proton pump inhibitors.

Methodology:

- **Condensation:** A substituted aniline derivative is reacted with 2-mercaptobenzimidazole in the presence of a suitable coupling agent and solvent to form the thioether intermediate.
- **Oxidation:** The resulting thioether is then oxidized to the corresponding sulfoxide (**Leminoprazole**) using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
- **Purification:** The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity.

Analytical Methods

High-performance liquid chromatography (HPLC) is the standard analytical technique for the quantification and purity assessment of proton pump inhibitors.

General HPLC Method Parameters:

- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.
- Flow Rate: Typically 1.0 mL/min.
- Injection Volume: 10-20 μ L.

Quantitative Data

Publicly available quantitative data for **Leminoprazole**, such as IC50 values, pharmacokinetic parameters, and clinical efficacy data, are not readily found in major scientific databases. This suggests that **Leminoprazole** may be a less-studied or developmental compound compared to other commercially available proton pump inhibitors. Researchers are encouraged to consult specialized chemical libraries and patent literature for more detailed information.

Conclusion

Leminoprazole is a substituted benzimidazole proton pump inhibitor with a molecular structure designed to effectively inhibit gastric acid secretion. While its general mechanism of action is understood to be in line with other PPIs, detailed experimental and quantitative data remain limited in the public domain. This technical guide provides a foundational understanding of **Leminoprazole**, and it is hoped that it will serve as a valuable resource for stimulating further research and development in this area.

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References

- 1. go.drugbank.com [go.drugbank.com]
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